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Compound of Interest

Compound Name: 2-Octanol, 1-bromo-

Cat. No.: B3032594

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 1-bromo-2-octanol, a halogenated alcohol of interest in synthetic organic chemistry and
drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for
their acquisition. This information is crucial for the identification, characterization, and quality
control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1-bromo-2-octanol
based on the analysis of its chemical structure and comparison with data for analogous
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 1-Bromo-2-Octanol
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Chemical Shift (5,

Coupling Constant

Protons Multiplicity
ppm) (3, Hz)
J ab=105,J ac=
-CH:2Br (a) 3.40 - 3.60 dd
4.5
-CH(OH)- (b) 3.70-3.90 m
-CH:- (c) 1.45-1.60 m
-(CH2)s- (d-g) 1.25 - 1.40 m
-CHs (h) 0.85-0.95 t J gh=70
-OH 1.50 - 3.00 brs

Table 2: Predicted 13C NMR Spectroscopic Data for 1-Bromo-2-Octanol

Carbon Chemical Shift (6, ppm)
C1 (-CH2Br) 38 -42
C2 (-CH(OH)-) 70-75
C3 32-36
C4 25-29
C5 28 - 32
C6 31-35
c7 22 -26
C8 (-CHs) 13-15

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data for 1-Bromo-2-Octanol
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Vibrational Mode

Frequency (cm™?)

Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad
C-H stretch (alkane) 2850 - 3000 Strong

C-O stretch (alcohol) 1050 - 1150 Strong

C-Br stretch 500 - 600 Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-Bromo-2-Octanol

m/z lon Comments
Molecular ion peak, showing
characteristic 1:1 ratio for
208/210 [M]* o
bromine isotopes (’°Br and
SlBr)
129 [M - Br]* Loss of a bromine radical
111 [M - Br - H20]* Loss of bromine and water
Fragmentation of the alcohol
45 [C2Hs0]*

group

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 1-bromo-

2-octanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution *H and 3C NMR spectra of 1-bromo-2-octanol.

Materials:

e 1-Bromo-2-octanol sample

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Deuterated chloroform (CDClIs)

NMR tubes (5 mm)

Pipettes

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
e Sample Preparation:

o Dissolve approximately 10-20 mg of 1-bromo-2-octanol in about 0.6 mL of CDCls in a
clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
e 1H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
o Use a standard pulse sequence (e.g., zg30).
o Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
o Acquire the Free Induction Decay (FID).
e 13C NMR Acquisition:

o Switch the spectrometer to the 3C nucleus frequency.
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[e]

Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

o

Use a proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Set a sufficient number of scans for good signal-to-noise (e.g., 128 or more) and a
relaxation delay of 2-5 seconds.

[¢]

Acquire the FID.

» Data Processing:

[¢]

Apply a Fourier transform to the FIDs of both *H and 13C spectra.
o Phase the spectra and perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak (CDCls: 6H = 7.26 ppm,
0C =77.16 ppm).

o Integrate the peaks in the *H spectrum and determine multiplicities and coupling
constants.

o Pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 1-bromo-2-octanol to identify its functional groups.

Materials:

1-Bromo-2-octanol sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol)

Kimwipes

Procedure:
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Background Spectrum:
o Ensure the ATR crystal is clean.

o Acquire a background spectrum of the empty ATR accessory. This will be subtracted from
the sample spectrum.

Sample Analysis:
o Place a small drop of 1-bromo-2-octanol directly onto the ATR crystal.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio over a range of 4000-400 cm~1.

Data Processing:
o The software will automatically perform a background subtraction.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Cleaning:

o Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol and allow it to dry.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-bromo-2-octanol.
Materials:

e 1-Bromo-2-octanol sample

» Volatile solvent (e.g., methanol or acetonitrile)

o Mass spectrometer (e.g., with Electron lonization - El source)

Procedure:
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Sample Preparation:

o Prepare a dilute solution of 1-bromo-2-octanol in a volatile solvent (e.g., 1 mg/mL).

Instrument Setup:

o Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct
infusion or GC-MS).

o For EIl, use a standard ionization energy of 70 eV.

Data Acquisition:

o Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Data Analysis:

o Identify the molecular ion peaks, paying attention to the isotopic pattern of bromine ([M]*
and [M+2]* in an approximate 1:1 ratio).

o Identify the major fragment ions and propose fragmentation pathways.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic
techniques contribute to the structural elucidation of 1-bromo-2-octanol.
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Caption: Workflow for the structural elucidation of 1-bromo-2-octanol using spectroscopic
methods.

« To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromo-2-Octanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3032594#1-bromo-2-octanol-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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